molecular formula C25H25N5O B2466488 1-[7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine CAS No. 1207001-87-3

1-[7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine

Cat. No.: B2466488
CAS No.: 1207001-87-3
M. Wt: 411.509
InChI Key: OCVVULALBBWNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-[7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine typically involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with a suitable aldehyde to form the pyrazolo[1,5-a]pyrimidine core. The final step involves the acylation of the pyrazolo[1,5-a]pyrimidine with 4-phenylpiperazine under appropriate conditions .

Chemical Reactions Analysis

1-[7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: It has been investigated for its anticancer, anti-inflammatory, and antiviral properties.

    Industry: The compound is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 1-[7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

1-[7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine is unique due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its specific interactions with molecular targets and its potential for diverse applications in various fields.

Properties

IUPAC Name

[7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O/c1-18-8-9-20(16-19(18)2)23-10-11-26-24-22(17-27-30(23)24)25(31)29-14-12-28(13-15-29)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVVULALBBWNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.